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molecular formula C7H7N3O6S B8396866 N-(3,4-dinitrophenyl)methanesulfonamide

N-(3,4-dinitrophenyl)methanesulfonamide

Cat. No. B8396866
M. Wt: 261.21 g/mol
InChI Key: QKZNAXOCKSPBKP-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

A mixture of 3,4-dinitroaniline (5.27 g, 28.8 mmol), methanesulfonyl chloride (3.36 mL, 43.1 mmol) and pyridine (5.82 mL, 71.9 mmol) in CH2Cl2 (100 mL) was stirred for 24 h. Mixture was concentrated under vacuum to provide a crude semi-solid title compound that was used without further purification.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[NH2:7])([O-:3])=[O:2].[CH3:14][S:15](Cl)(=[O:17])=[O:16].N1C=CC=CC=1>C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]([NH:7][S:15]([CH3:14])(=[O:17])=[O:16])[CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5.27 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1[N+](=O)[O-]
Name
Quantity
3.36 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5.82 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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